molecular formula C22H30N4O2 B6587224 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1226432-83-2

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6587224
CAS No.: 1226432-83-2
M. Wt: 382.5 g/mol
InChI Key: LTNSEIPUNDDSIM-UHFFFAOYSA-N
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Description

2-{[6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a pyrimidine-derived acetamide compound characterized by a 6-methylpyrimidin-4-yl core substituted with a 4-methylpiperidin-1-yl group at position 2 and an acetamide linker connected to a 2,4,6-trimethylphenyl moiety. This structural configuration confers distinct physicochemical and pharmacological properties. The compound’s synthesis likely involves alkylation of pyrimidin-4-one intermediates with substituted chloroacetamides, a method analogous to protocols described for related thiopyrimidine derivatives .

Properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-14-6-8-26(9-7-14)22-23-18(5)12-20(25-22)28-13-19(27)24-21-16(3)10-15(2)11-17(21)4/h10-12,14H,6-9,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNSEIPUNDDSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1206995-08-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 354.46 g/mol. The structure features a pyrimidine ring substituted with a methylpiperidine moiety and an acetamide group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H26N4O2
Molecular Weight354.46 g/mol
CAS Number1206995-08-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling pathways.
  • Apoptosis Induction : It may trigger apoptotic pathways in tumor cells, promoting programmed cell death.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Anthelmintic Activity

Recent research has also explored the anthelmintic properties of this compound using Caenorhabditis elegans as a model organism. The findings indicated that it effectively reduced worm viability at concentrations ranging from 25 to 50 ppm within 24 hours . This suggests potential applications in parasitic disease treatment.

Study 1: Anticancer Evaluation

A comprehensive study focused on the synthesis and evaluation of related pyrimidine derivatives found that compounds similar to our target exhibited notable anticancer activity via MTT assays and DNA synthesis analysis . The study highlighted the importance of structural modifications in enhancing biological potency.

Study 2: Screening for Anthelmintic Activity

In another study aimed at identifying new anthelmintic agents, the compound was part of a screening library that successfully identified several candidates capable of eliminating C. elegans effectively . This study underscores the versatility and potential therapeutic applications beyond oncology.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound is synthesized through reactions involving substituted phenyl and pyrimidine derivatives. Its unique structure allows for the exploration of various analogs that may exhibit enhanced biological activity or reduced side effects.
    • The synthesis typically requires careful control of reaction conditions to optimize yield and purity, often involving solvents and catalysts tailored to specific pathways.
  • Pharmacological Potential :
    • Preliminary studies suggest that compounds with similar structures exhibit significant activity against various biological targets, including receptors involved in pain and inflammation pathways.
    • The presence of the piperidine group enhances the binding affinity to these targets, making it a candidate for further investigation in pain management and anti-inflammatory therapies.

Applications in Research

  • Analgesic and Anti-inflammatory Agents :
    • The compound's structural motifs are linked to potential analgesic and anti-inflammatory properties. This positions it as a candidate for developing new therapeutic agents targeting chronic pain conditions .
    • Case studies have indicated that related compounds demonstrate efficacy in reducing inflammation and pain in preclinical models, suggesting that this compound could have similar benefits.
  • Fungicides and Agricultural Chemicals :
    • Beyond medicinal applications, pyrimidine-based compounds have been explored for their fungicidal properties. This compound may serve as a lead structure for developing agricultural chemicals aimed at combating fungal infections in crops .

Comparison with Similar Compounds

Compound A : N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Pyrimidine substituents : Identical to the target compound (6-methyl, 2-(4-methylpiperidin-1-yl)).
  • Acetamide substituent : N-(2-fluorophenyl).
  • However, reduced lipophilicity compared to the target’s trimethylphenyl group may lower membrane permeability.

Compound B : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Pyrimidine substituents : 6-methyl, 2-(piperidin-1-yl) (lacks the 4-methyl group on piperidine).
  • Acetamide substituent : N-(2-trifluoromethylphenyl).
  • Key differences : The trifluoromethyl group is strongly electron-withdrawing, which may improve metabolic stability but reduce basicity of the piperidine ring compared to the 4-methylpiperidine in the target compound.

Compound C : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide

  • Core structure : Imidazo[1,2-a]pyridine instead of pyrimidine.
  • Substituents : 4-methylphenyl at position 2, acetamide at position 3.
  • Key differences : The imidazo[1,2-a]pyridine scaffold may enhance π-π stacking interactions in hydrophobic binding pockets, but the absence of a piperidine group limits conformational flexibility compared to the target compound.

Pharmacological Implications

  • Lipophilicity : The target compound’s 2,4,6-trimethylphenyl group likely increases logP compared to Compounds A (fluorophenyl) and B (trifluoromethylphenyl), favoring improved blood-brain barrier penetration .
  • Receptor binding : The 4-methylpiperidin-1-yl group in the target compound may enhance steric interactions with hydrophobic enzyme pockets compared to Compound B’s unsubstituted piperidine.
  • Metabolic stability : Methyl groups on the phenyl ring (target) and piperidine (target, Compound A) could slow oxidative metabolism relative to Compound B’s trifluoromethyl group, which is prone to defluorination .

Data Table

Table 1. Structural and Inferred Pharmacological Comparisons

Compound Pyrimidine Substituents Acetamide Substituent Key Properties
Target Compound 6-methyl, 2-(4-methylpiperidin-1-yl) N-(2,4,6-trimethylphenyl) High lipophilicity, potential metabolic stability, enhanced steric interactions
Compound A 6-methyl, 2-(4-methylpiperidin-1-yl) N-(2-fluorophenyl) Moderate lipophilicity, hydrogen-bonding capability
Compound B 6-methyl, 2-(piperidin-1-yl) N-(2-trifluoromethylphenyl) Electron-withdrawing effects, lower basicity
Compound C Imidazo[1,2-a]pyridine core N-(4-methylphenyl) Rigid scaffold, limited conformational flexibility

Research Findings and Limitations

  • Synthetic routes : Alkylation strategies for pyrimidin-4-ones (e.g., using chloroacetamides) are well-established for analogues like Compounds A and B .
  • Data gaps : The evidence lacks explicit bioactivity data (e.g., IC50, pharmacokinetic profiles) for the target compound, necessitating caution in extrapolating conclusions.
  • Contradictions : While methyl groups generally enhance stability, excessive lipophilicity (as in the target) could reduce aqueous solubility, complicating formulation .

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